1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
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Overview
Description
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C7H7F3N2O. This compound features a pyrazole ring substituted with an ethyl group at the first position, a trifluoromethyl group at the third position, and an aldehyde group at the fourth position. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Scientific Research Applications
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is explored for its properties in the development of new materials with specific functionalities.
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities . They are often used as building blocks in medicinal chemistry and can interact with various biological targets .
Mode of Action
It’s known that pyrazole derivatives can undergo alkylation with alkyl iodides to afford n-alkyl pyrazoles . This suggests that the compound might interact with its targets through alkylation, leading to changes in the target’s function.
Biochemical Pathways
It’s known that pyrazole derivatives can participate in the synthesis of disubstituted pyrimidines . This suggests that the compound might influence pyrimidine-related biochemical pathways.
Result of Action
Pyrazole derivatives have been associated with a wide range of physiological and pharmacological activities . This suggests that the compound might have diverse molecular and cellular effects.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolase enzymes, which are crucial for catalyzing the hydrolysis of chemical bonds. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Furthermore, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biochemical activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical pathways, leading to beneficial effects on cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically at specific concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidative metabolism of xenobiotics. This interaction can lead to the formation of reactive metabolites that can further participate in biochemical reactions. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in maintaining cellular homeostasis. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. The localization of this compound within these compartments can influence its activity and function, leading to targeted effects on cellular processes .
Preparation Methods
The synthesis of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde typically involves the following steps:
Cyclization Reaction: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Substitution Reaction: The trifluoromethyl group is introduced via a substitution reaction using a trifluoromethylating agent.
Formylation: The aldehyde group is introduced through a formylation reaction, often using a Vilsmeier-Haack reagent.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles.
Comparison with Similar Compounds
1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde can be compared with similar compounds such as:
1-Methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3-(chloromethyl)pyrazole-4-carbaldehyde: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Properties
IUPAC Name |
1-ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-2-12-3-5(4-13)6(11-12)7(8,9)10/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODWRUTVZKZAKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.